molecular formula C10H16BrNO2S B8722682 N-((4-bromo-5-methylthiophen-2-yl)methyl)-2,2-dimethoxyethanamine

N-((4-bromo-5-methylthiophen-2-yl)methyl)-2,2-dimethoxyethanamine

Cat. No. B8722682
M. Wt: 294.21 g/mol
InChI Key: OKNBGMVSOJJAQM-UHFFFAOYSA-N
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Patent
US07989461B2

Procedure details

(E)-N-((4-bromo-5-methylthiophen-2-yl)methylene)-2,2-dimethoxyethanamine (15.00 g, 51.34 mmol) was taken up in EtOH (50 ml) and treated with sodium borohydride (1.942 g, 51.34 mmol) slowly (some fizzing observed). The reaction was stirred at reflux for 3 hours and at room temperature overnight. The reaction was then concentrated under reduced pressure and the residue was taken up in a mixture of ethyl acetate and water. The layer were separated and the organic layer washed (2×) with an aqueous saturated solution of sodium bicarbonate, then with water and then brine. The organic layer was dried with sodium sulfate and concentrated under reduced pressure to give N-((4-bromo-5-methylthiophen-2-yl)methyl)-2,2-dimethoxyethanamine as a brown oil. MS (M+1) 295.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.942 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](/[CH:8]=[N:9]/[CH2:10][CH:11]([O:14][CH3:15])[O:12][CH3:13])[S:5][C:6]=1[CH3:7].[BH4-].[Na+]>CCO>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][NH:9][CH2:10][CH:11]([O:14][CH3:15])[O:12][CH3:13])[S:5][C:6]=1[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=C(SC1C)\C=N\CC(OC)OC
Step Two
Name
Quantity
1.942 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was taken up in a mixture of ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The layer were separated
WASH
Type
WASH
Details
the organic layer washed (2×) with an aqueous saturated solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1C)CNCC(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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